2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo-
Description
Properties
IUPAC Name |
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(14)7-12-6-5-8-3-1-2-4-9(8)11(12)15/h1-4H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSUYYYSEWWBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241166 | |
| Record name | 3,4-Dihydro-1-oxo-2(1H)-isoquinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101301-18-2 | |
| Record name | 3,4-Dihydro-1-oxo-2(1H)-isoquinolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101301-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-1-oxo-2(1H)-isoquinolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of an aromatic aldehyde with an amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as acids or bases, and the process may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under varying conditions of temperature and solvent.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and dihydroisoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of complex organic molecules. It is used to create various substituted isoquinolines and related compounds that have applications in pharmaceuticals and agrochemicals.
Biology
- Biological Activities : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It has been shown to interact with enzymes involved in oxidative stress responses, enhancing cellular resistance to oxidative damage.
Medicine
- Pharmaceutical Development : Compounds related to 2(1H)-Isoquinolineacetic acid are being investigated for their role as positive allosteric modulators (PAMs) of dopamine receptors. These compounds are promising candidates for treating neurodegenerative disorders such as Parkinson's disease and schizophrenia . They may alleviate symptoms related to cognitive impairment and improve motor functions.
Industry
- Production of Fine Chemicals : The compound is utilized in the production of dyes and pigments. Its unique properties make it suitable for various applications in fine chemical manufacturing.
Data Tables
| Application Area | Specific Uses | Biological Activity |
|---|---|---|
| Chemistry | Synthesis of isoquinolines | N/A |
| Biology | Antimicrobial, anticancer studies | Enhances antioxidant defenses |
| Medicine | Treatment of Parkinson's disease, schizophrenia | Modulates dopamine receptors |
| Industry | Production of dyes and pigments | N/A |
Case Studies
- Antioxidant Activity : A study demonstrated that 2(1H)-Isoquinolineacetic acid significantly increased the activity of superoxide dismutase (SOD) and catalase in cellular models, indicating its role in enhancing cellular antioxidant capacity.
- Neuroprotective Effects : Research on animal models showed that administration of this compound led to improved motor functions in Parkinson's disease models, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
- Synthetic Pathways : Various synthetic routes have been developed to produce derivatives of 2(1H)-Isoquinolineacetic acid with enhanced biological activity. These pathways often involve the use of green chemistry principles to improve yield and reduce environmental impact .
Mechanism of Action
The mechanism of action of 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo- involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in critical biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
1-Oxo-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylic Acid
- Structure : Differs in the position of the carboxylic acid group (position 4 vs. position 2 in the parent compound).
- Implications : Altered hydrogen-bonding capacity and steric effects influence interactions with biological targets. Synthesized via multi-step routes involving cyclization and oxidation .
3-Oxo-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid
- Structure : Ketone at position 3 and carboxylic acid at position 1.
- Molecular formula: C₁₀H₉NO₃ .
Substituent Modifications
Derivatives of the parent compound often feature substitutions on the nitrogen atom or aromatic ring, impacting solubility, stability, and bioactivity:
Alkyl and Aryl Substituents
- Example: Compound I3 (2-Octyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) Substituents: Octyl chain at position 2, phenyl at position 3. Impact: The hydrophobic octyl chain enhances lipid membrane permeability, while the phenyl group contributes to π-π stacking interactions. Demonstrates antioomycete activity .
- Molecular Weight: 380.22 g/mol (C₂₄H₃₀NO₃).
Halogenated Derivatives
- Example: tert-Butyl 6-Bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate Substituents: Bromine at position 6, tert-butyl ester at position 2. The ester group increases lipophilicity (logP ~2.5) .
Functional Group Transformations
Ester Derivatives
- Example: Methyl ester of 3,4-dihydro-1-(1-methylethyl)-2(1H)-isoquinolinecarboxylic acid Structure: Methyl ester replaces carboxylic acid, with an isopropyl group at position 1. Properties: Reduced aqueous solubility (logP increased by ~1.5 units) compared to the parent acid, favoring blood-brain barrier penetration .
Sodium Salt Form
- Example: 2(1H)-Isoquinolineacetic Acid, 3,4-Dihydro-, Sodium Salt Properties: Enhanced water solubility (>50 mg/mL) due to ionic character, making it suitable for intravenous formulations .
Specialized Derivatives
Boronic Ester Analogs
- Example: tert-Butyl 2-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)acetate Application: Boronic ester functionality enables use in Suzuki-Miyaura cross-coupling for drug diversification. Molecular weight: 381.3 g/mol .
Mercapto-Containing Derivatives
Table 1: Key Analogs and Their Properties
Implications for Research and Development
- Drug Design : Alkyl and aryl substitutions (e.g., I3, I4 ) improve bioavailability and target engagement in hydrophobic environments.
- Chemical Synthesis : Brominated and boronic ester derivatives enable modular synthesis of complex analogs .
- Computational Studies : Structural similarity metrics (e.g., topological descriptors) predict bioactivity, aligning with QSAR principles .
Biological Activity
2(1H)-Isoquinolineacetic acid, 3,4-dihydro-1-oxo, is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, including its effects on cancer cell lines, enzyme inhibition, and other therapeutic potentials.
Chemical Structure
The compound can be represented structurally as follows:
This structure highlights the presence of a dihydroisoquinoline moiety, which is significant in its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of isoquinoline exhibit notable anticancer properties. For instance, a study focused on related compounds showed significant anti-proliferative activity against various cancer cell lines. The most active derivative achieved an IC50 value of 1.2 ± 0.2 µM against MCF-7 (breast cancer) and 1.4 ± 0.2 µM against Panc-1 (pancreatic cancer) cells. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis through intrinsic and extrinsic pathways, as evidenced by caspase activation and annexin V-FITC staining .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8g | MCF-7 | 1.2 ± 0.2 | Apoptosis induction |
| 8g | Panc-1 | 1.4 ± 0.2 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to metabolic processes. Notably, it has been reported to inhibit acyl-CoA: cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism. This inhibition could have implications for treating conditions like hypercholesterolemia and atherosclerosis .
Other Biological Activities
Beyond anticancer effects and enzyme inhibition, isoquinoline derivatives have been noted for their anti-inflammatory and antimicrobial properties. A review indicated that certain isoquinoline compounds exhibit significant anti-inflammatory effects and could potentially be used in treating inflammatory diseases .
Case Studies
Several case studies have explored the therapeutic applications of isoquinoline derivatives:
- Cancer Treatment : A study demonstrated that a specific isoquinoline derivative could reduce tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Cholesterol Regulation : In vivo studies showed that administration of isoquinoline derivatives led to reduced cholesterol levels in animal models, supporting their use in managing dyslipidemia.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection through modulation of neurotransmitter systems, indicating potential applications in neurodegenerative diseases.
Q & A
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods when handling powdered forms to avoid inhalation.
- First aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse for ≥15 minutes .
What methodologies assess stability under varying storage conditions?
Q. Advanced Research Focus
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light sensitivity : UV-vis spectroscopy identifies photodegradation products.
- pH stability : Test solubility and integrity in buffers (pH 1–13) to simulate physiological environments .
How can researchers leverage structural analogs for drug discovery?
Advanced Research Focus
Derivatives like 2-Cbz-6-chloro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid serve as precursors for protease inhibitors. Key steps:
Functionalization : Introduce bioisosteres (e.g., trifluoromethyl groups) to enhance metabolic stability.
Docking studies : Use AutoDock Vina to predict binding modes with target proteins.
In vitro screening : Prioritize analogs with IC₅₀ values <10 µM in enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
